REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:24][NH2:25].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH:11]=[O:12])[s:10]2.[OH2:33]>>[Cl:1][c:2]1[n:3][c:4]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[c:5]2[c:6]([n:7]1)[cH:8][c:9]([CH2:11][NH:25][CH3:24])[s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc2nc(Cl)nc(N3CCOCC3)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNCc1cc2nc(Cl)nc(N3CCOCC3)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |